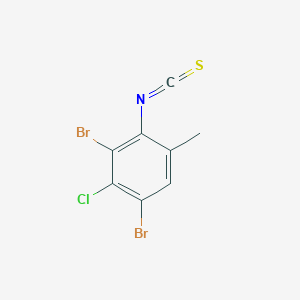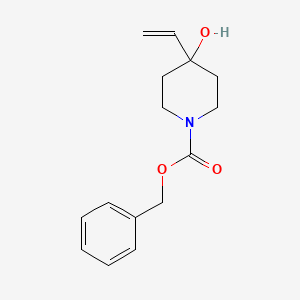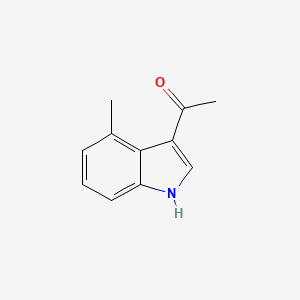
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate typically involves the reaction of 3-Chloro-2,4-dibromo-6-methylphenol with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles. Common reagents include amines and alcohols.
Oxidation and Reduction:
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate involves its interaction with nucleophiles, such as amines and thiols, to form thiourea derivatives. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate can be compared with other isothiocyanate compounds, such as:
Phenylisothiocyanate: A simpler compound with a similar isothiocyanate group but lacking the halogen and methyl substitutions.
4-Bromo-3-chlorophenylisothiocyanate: A related compound with fewer halogen substitutions.
2,4-Dichlorophenylisothiocyanate: Another related compound with different halogen substitutions.
The uniqueness of this compound lies in its specific halogen and methyl substitutions, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
1000578-06-2 |
|---|---|
Molekularformel |
C8H4Br2ClNS |
Molekulargewicht |
341.45 g/mol |
IUPAC-Name |
1,3-dibromo-2-chloro-4-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-2-5(9)7(11)6(10)8(4)12-3-13/h2H,1H3 |
InChI-Schlüssel |
MAJNEDDBVJUVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N=C=S)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)







